3-(Acetylamino)-4-(aminocarbonyl)benzoic acid
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Overview
Description
3-(Acetylamino)-4-(aminocarbonyl)benzoic acid is an organic compound with a complex structure that includes both acetylamino and aminocarbonyl functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylamino)-4-(aminocarbonyl)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the production process and ensuring consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Acetylamino)-4-(aminocarbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may use strong oxidizing agents under acidic or basic conditions, while reduction reactions may require the presence of a solvent like ether or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(Acetylamino)-4-(aminocarbonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(Acetylamino)-4-(aminocarbonyl)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of 3-(Acetylamino)-4-(aminocarbonyl)benzoic acid.
3-Aminobenzoic acid: Shares a similar structure but lacks the acetylamino group.
N-Acetyl-4-aminobenzoic acid: Similar but with different functional groups attached to the benzoic acid core.
Uniqueness
This compound is unique due to the presence of both acetylamino and aminocarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10N2O4 |
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Molecular Weight |
222.20 g/mol |
IUPAC Name |
3-acetamido-4-carbamoylbenzoic acid |
InChI |
InChI=1S/C10H10N2O4/c1-5(13)12-8-4-6(10(15)16)2-3-7(8)9(11)14/h2-4H,1H3,(H2,11,14)(H,12,13)(H,15,16) |
InChI Key |
HUNANSGNFJZUFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)O)C(=O)N |
Origin of Product |
United States |
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